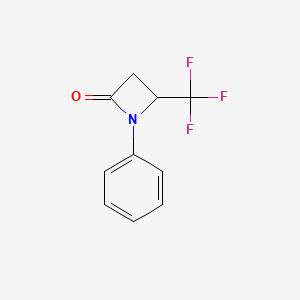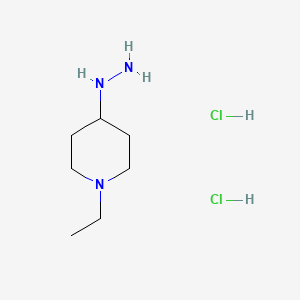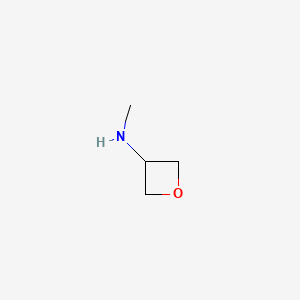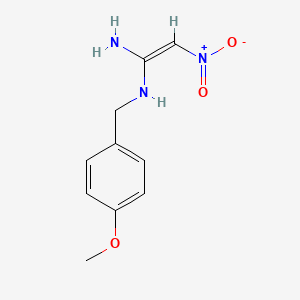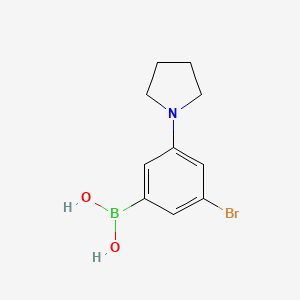
Acide 3-bromo-5-pyrrolidinophénylboronique
Vue d'ensemble
Description
3-Bromo-5-pyrrolidinophenylboronic acid: is an organoboron compound with the molecular formula C10H13BBrNO2 and a molecular weight of 269.93 g/mol . This compound is characterized by the presence of a bromine atom at the third position and a pyrrolidine ring at the fifth position of the phenyl ring, along with a boronic acid functional group.
Applications De Recherche Scientifique
3-Bromo-5-pyrrolidinophenylboronic acid has several scientific research applications, including:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial chemical processes.
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that 3-Bromo-5-pyrrolidinophenylboronic acid may play a role in modifying biochemical pathways involving carbon-carbon bond formation.
Result of Action
Given its potential role in suzuki-miyaura coupling reactions, it may influence the formation of carbon-carbon bonds within cells . This could potentially affect a wide range of cellular processes, from energy production to the synthesis of complex biomolecules.
Action Environment
The action, efficacy, and stability of 3-Bromo-5-pyrrolidinophenylboronic acid could be influenced by various environmental factors. These might include pH, temperature, and the presence of other chemical species. For instance, the ability of boronic acids to form reversible covalent bonds with hydroxyl groups is pH-dependent, which could influence the compound’s activity in different cellular environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-pyrrolidinophenylboronic acid typically involves the following steps:
Bromination: The starting material, 5-pyrrolidinophenylboronic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired 3-Bromo-5-pyrrolidinophenylboronic acid with high purity.
Industrial Production Methods: Industrial production methods for 3-Bromo-5-pyrrolidinophenylboronic acid may involve large-scale bromination reactions followed by purification processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-5-pyrrolidinophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of 3-Bromo-5-pyrrolidinophenylboronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and aryl or vinyl halides.
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous or organic solvent.
Substitution: Nucleophiles (e.g., amines or thiols) in the presence of a suitable base and solvent.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenol.
Substitution: Substituted phenylboronic acid derivatives.
Comparaison Avec Des Composés Similaires
3-Bromo-5-methoxyphenylboronic acid: Similar structure with a methoxy group instead of a pyrrolidine ring.
3-Bromo-5-iodobenzoic acid: Contains an iodine atom instead of a boronic acid group.
5-Bromopyridine-3-boronic acid: Contains a pyridine ring instead of a phenyl ring.
Uniqueness: 3-Bromo-5-pyrrolidinophenylboronic acid is unique due to the presence of both a bromine atom and a pyrrolidine ring on the phenyl ring, along with the boronic acid functional group. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical and biological applications.
Propriétés
IUPAC Name |
(3-bromo-5-pyrrolidin-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBrNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h5-7,14-15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBGWBMXFPQRRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681726 | |
| Record name | [3-Bromo-5-(pyrrolidin-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-16-4 | |
| Record name | B-[3-Bromo-5-(1-pyrrolidinyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Bromo-5-(pyrrolidin-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


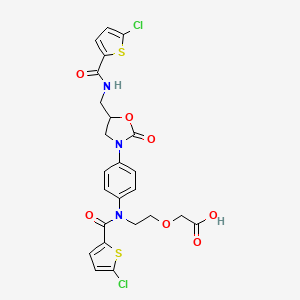
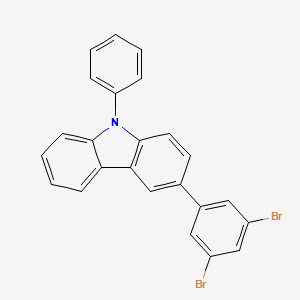
![(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one](/img/structure/B580595.png)
![(3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B580596.png)
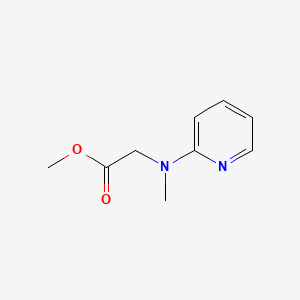
![7-Amino-[1,6]naphthyridine-2-carboxylic acid](/img/structure/B580602.png)
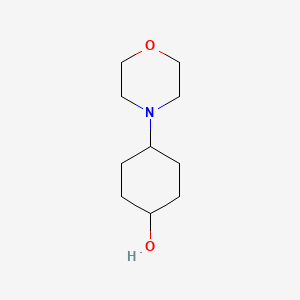
![[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidin-5-yl]boronic acid](/img/structure/B580605.png)
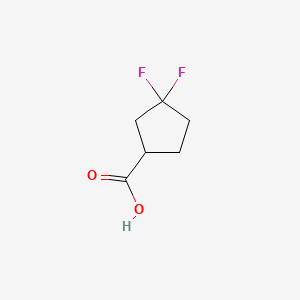
![6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B580607.png)
